Methyl 2-(methylamino)propanoate
Overview
Description
Methyl 2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derived from propanoic acid and is characterized by the presence of a methylamino group attached to the second carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(methylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of methyl 2-bromo-2-methylpropanoate with methylamine. This nucleophilic substitution reaction occurs under mild conditions and yields the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(Methylamino)propanoic acid or N-methylacetamide.
Reduction: 2-(Methylamino)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anesthetics and analgesics.
Industry: The ester is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methylamino group can interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(ethylamino)propanoate
- Methyl 2-(dimethylamino)propanoate
- Ethyl 2-(methylamino)propanoate
Uniqueness
Methyl 2-(methylamino)propanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 2-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUHUKRJAOTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551212 | |
Record name | Methyl N-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52060-77-2 | |
Record name | Methyl N-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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